Biological Activity Data
No peer-reviewed studies or patent examples were identified that report any quantitative biological activity for 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid. Data from BindingDB or ChEMBL, where present for similar-looking molecules, correspond to entirely different compounds with different SMILES identifiers, and are not applicable [1].
| Evidence Dimension | Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Lenvatinib (E7080): VEGFR2 IC50 = 4 nM [2] |
| Quantified Difference | Not calculable |
| Conditions | Various in vitro kinase assays |
Why This Matters
This compound is not characterized as an active pharmaceutical ingredient; its value is purely as a synthetic intermediate or analytical reference standard.
- [1] BindingDB. (n.d.). Database search for 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid. Retrieved from https://www.bindingdb.org View Source
- [2] Ace Therapeutics. (n.d.). Lenvatinib (E7080) Product Description. Retrieved from https://www.acetherapeutics.com View Source
